7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine basic properties
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine basic properties
An In-Depth Technical Guide to the Basic Properties of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Aminotetralin
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a fluorinated derivative of 2-aminotetralin (2-AT), a well-established scaffold in medicinal chemistry.[1] The parent compound, 2-AT, and its analogues are recognized as potent ligands for various neurotransmitter systems, including serotonin and dopamine receptors, making them valuable starting points for the development of therapeutics targeting the central nervous system (CNS).[1][2][3] The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly alter a molecule's physicochemical and pharmacological properties. Specifically, the electron-withdrawing nature of fluorine can enhance metabolic stability and modulate receptor binding affinity and selectivity.[2]
This guide provides a comprehensive analysis of the basic properties of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine, focusing on its pKa and the structural factors that influence it. Understanding the basicity of this compound is paramount, as it governs its degree of protonation under physiological conditions, a critical factor for its interaction with biological targets and its overall pharmacokinetic profile.
Physicochemical Characteristics
The fundamental properties of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine are summarized below. These characteristics form the basis for its handling, formulation, and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂FN | [4] |
| Molecular Weight | 165.21 g/mol | [4] |
| CAS Number | 173998-63-5 | [4] |
| Appearance | White to off-white solid (typical for amine salts) | General knowledge |
| Solubility | Generally soluble in organic solvents; the hydrochloride salt is expected to be soluble in water and aqueous acids. | [5] |
| Predicted pKa | Expected to be slightly lower than non-fluorinated 2-aminotetralin due to the electron-withdrawing fluorine. | Inferred from chemical principles |
Analysis of Basicity and pKa
The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid (R-NH₃⁺). This value is not merely an academic descriptor; it is a critical determinant of a drug candidate's behavior in the body.
Structural Determinants of Basicity
Several features of the 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine structure collectively determine the electron density on the nitrogen atom and thus its basicity:
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The Primary Amine Group: The nitrogen atom possesses a lone pair of electrons, which is the fundamental source of the molecule's basicity.
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The Tetrahydronaphthalene Scaffold: This rigid bicyclic structure holds the amine group in a defined conformational space, influencing its accessibility to protons.[2]
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The 7-Fluoro Substituent: This is the most significant modulator of basicity compared to the parent 2-AT. Fluorine is a highly electronegative atom, exerting a powerful electron-withdrawing inductive effect. Positioned on the aromatic ring, this effect is transmitted through the carbon framework, reducing the electron density on the amine nitrogen. This decrease in electron density makes the lone pair less available to accept a proton, thereby decreasing the basicity and lowering the pKa of the conjugate acid relative to 2-aminotetralin.
The Critical Role of pKa in a Biological Context
The pKa value dictates the ionization state of the amine at physiological pH (approximately 7.4). For an amine like this one, whose pKa is expected to be in the range of 9-10, the Henderson-Hasselbalch equation predicts that it will be overwhelmingly protonated (>99%) at pH 7.4, existing as a positively charged ammonium cation.
This protonated state is often essential for pharmacological activity. Many G-protein coupled receptors (GPCRs), including serotonin and adrenergic receptors, feature a highly conserved aspartic acid residue (D3.32) in their binding pocket.[6][7] The positively charged ammonium group of the ligand forms a strong ionic bond, or salt bridge, with the negatively charged carboxylate of the aspartic acid, serving as a crucial anchor point for binding and subsequent receptor activation or inhibition.[8]
Caption: Ligand-receptor interaction at physiological pH.
Experimental Protocol for pKa Determination
To ensure scientific integrity, the pKa of a novel compound must be determined experimentally. Potentiometric titration is a robust and widely used method for this purpose.[9][10]
Principle of Potentiometric Titration
This method involves the gradual neutralization of the amine's conjugate acid (in its hydrochloride salt form) with a strong base, such as sodium hydroxide (NaOH). The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added produces a sigmoid curve. The pKa is equal to the pH at the point where exactly half of the amine has been neutralized (the half-equivalence point).[9]
Step-by-Step Methodology
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System Validation:
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Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
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Validate the entire experimental setup by determining the pKa of a known standard compound, such as monoethanolamine, and comparing the result to established literature values.[10][11] This confirms the accuracy of the titrant, the performance of the electrode, and the overall procedure.
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
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Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent system such as an ethanol-water mixture may be used, though the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[5]
-
-
Titration Procedure:
-
Immerse the calibrated combination pH electrode into the stirred sample solution.
-
Using a precision burette or automated titrator, add a standardized solution of ~0.1 M NaOH in small, precise increments (e.g., 0.05 mL).
-
Allow the pH reading to stabilize after each addition and record the pH and the total volume of NaOH added.
-
-
Data Analysis and pKa Calculation:
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Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve (the inflection point). This can be found using the first or second derivative of the curve.
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The half-equivalence point is located at Veq / 2.
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The pKa is the pH value of the solution at the half-equivalence point.
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Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a valuable compound for CNS drug discovery, building upon the proven scaffold of 2-aminotetralin. Its basicity, characterized by the pKa of its conjugate acid, is a cornerstone of its chemical identity and pharmacological potential. The presence of the electron-withdrawing 7-fluoro group is predicted to lower its basicity compared to the non-fluorinated analogue, a structural modification that can fine-tune receptor interactions. The pKa dictates that the amine will be predominantly protonated at physiological pH, enabling critical ionic interactions with receptor targets. A precise understanding and experimental determination of this property, using a validated method like potentiometric titration, is an indispensable step in the rational design and development of novel therapeutics based on this promising chemical entity.
References
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
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Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Research. [Link]
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Muhammad, A., et al. (2019). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data. [Link]
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Thiel, M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]
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Ražafindralambo, H., et al. (2011). Simple Method for the Estimation of pKa of Amines. Molecules. [Link]
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Pottie, E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. [Link]
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Pottie, E., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. [Link]
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Pottie, E., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. [Link]
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2-Aminotetralin. Wikipedia. [Link]
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Glennon, R. A., et al. (1988). 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Pharmacology Biochemistry and Behavior. [Link]
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Pottie, E., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. American Chemical Society. [Link]
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7-Fluoro-1, 2, 3, 4-tetrahydronaphthalen-2-amine, min 97%, 100 mg. CP Lab Safety. [Link]
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